Methyl 2-bromo-4-hydroxy-5-nitrobenzoate
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Overview
Description
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-bromo-4-hydroxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of compounds like methyl 2-cyano-4-hydroxy-5-nitrobenzoate.
Reduction: Formation of methyl 2-bromo-4-hydroxy-5-aminobenzoate.
Oxidation: Formation of methyl 2-bromo-4-oxo-5-nitrobenzoate.
Scientific Research Applications
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-hydroxy-5-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
Uniqueness
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is unique due to the presence of both a hydroxyl group and a nitro group on the aromatic ring, which allows for a diverse range of chemical reactions and applications. This combination of functional groups makes it a versatile compound in synthetic chemistry and research .
Biological Activity
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include:
- Bromine and nitro substituents that enhance its reactivity.
- A hydroxyl group that can participate in hydrogen bonding.
- A methyl ester functional group attached to a benzoic acid structure.
These features contribute to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, potentially inhibiting their activity and affecting cellular processes.
- Cell Signaling Modulation : The compound may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial species. A study reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Notably, it may induce apoptosis in cancer cells through the modulation of key signaling pathways. In vitro studies have shown that compounds with similar structures can inhibit microtubule assembly, leading to cell cycle arrest and increased apoptosis in various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on several derivatives of benzoate compounds highlighted the significant antibacterial activity of this compound against pathogens like Acinetobacter baumannii, with MIC values ranging from 156.2 to 625 mg/L .
- Anticancer Mechanism : Another study focused on the effects of related compounds on breast cancer cell lines (MDA-MB-231). These compounds demonstrated a capacity to enhance caspase-3 activity, indicating their potential for inducing apoptosis at specific concentrations .
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C10H8BrNO4 | Antimicrobial, Anticancer |
Methyl 2-bromo-3-hydroxy-5-nitrobenzoate | C10H8BrNO4 | Moderate Antimicrobial |
Methyl 4-bromo-2-hydroxybenzoate | C9H9BrO3 | Limited Anticancer Activity |
Methyl 2-bromo-5-nitrobenzoate | C10H8BrN2O4 | Anticancer; Microtubule destabilization |
Properties
Molecular Formula |
C8H6BrNO5 |
---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
methyl 2-bromo-4-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
POWDQMPFBJTUDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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